4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the purine family, characterized by a fused ring system that includes both imidazole and pyrimidine rings. The presence of multiple methyl groups and a prop-2-enyl side chain contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The initial step involves the construction of the purine core through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of Methyl Groups: Methylation of the purine core is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Addition of the Prop-2-enyl Group: The prop-2-enyl group is introduced via alkylation reactions, often using allyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl or prop-2-enyl positions, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, thioethers.
Scientific Research Applications
4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,6,7,8-Tetramethylpurino[7,8-a]imidazole-1,3-dione: Lacks the prop-2-enyl group, resulting in different reactivity and applications.
2-Prop-2-enylpurino[7,8-a]imidazole-1,3-dione: Lacks the methyl groups, affecting its chemical properties and biological activity.
Uniqueness
4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is unique due to the combination of multiple methyl groups and a prop-2-enyl side chain, which enhances its reactivity and potential applications in various fields. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,6,7,8-tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-6-7-18-12(20)10-11(17(5)14(18)21)15-13-16(4)8(2)9(3)19(10)13/h6H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBCOZMIHMHZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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